Enzyme Kinetics: Km Value for Wild-Type Naa10/Naa50 Complex
In a direct kinetic analysis of the Naa10/Naa50 acetyltransferase complex, the Michaelis-Menten constant (Km) for Acetyl-CoA (sodium salt) was determined to be 29 ± 4.5 μM [1]. This value is consistent with other reported Km values for this substrate across various acetyltransferases, establishing a reliable benchmark for enzyme characterization. In contrast, a mutant form of the enzyme (I72T) exhibited a Km of 21 ± 2.5 μM, a statistically non-significant change, while another mutant (S37P) showed a drastically altered Km of 1.9 ± 0.8 μM for its other substrate, histone H4, highlighting the importance of using a well-characterized Acetyl-CoA source to accurately assess enzyme specificity [1]. A separate study using histamine N-acetyltransferase reported a similar Km,app of 29 ± 2 μM for Acetyl-CoA sodium salt under saturating amine substrate conditions [2].
| Evidence Dimension | Michaelis-Menten constant (Km) for Acetyl-CoA |
|---|---|
| Target Compound Data | Km = 29 ± 4.5 μM [1]; Km,app = 29 ± 2 μM [2] |
| Comparator Or Baseline | Km = 21 ± 2.5 μM (I72T mutant) and Km = 1.9 ± 0.8 μM (S37P mutant, for H4 substrate) [1] |
| Quantified Difference | No significant difference for I72T; >10-fold lower Km for S37P mutant for its other substrate |
| Conditions | In vitro enzymatic assay with purified Naa10/Naa50 complex; 300 mM Tris-HCl (pH 8.0), 150 μM DTNB, 30°C [1][2]. |
Why This Matters
Consistent Km values across independent studies validate the sodium salt as a reliable substrate for quantitative enzymology, reducing experimental variability.
- [1] Deng, S., et al. (2019). Molecular basis for N-terminal acetylation by the heterodimeric NatA complex. Nature Structural & Molecular Biology, 26, 395–406. Table 3. View Source
- [2] Pannek, M., et al. (2016). Characterization of the kinetic mechanism of human histamine N-acetyltransferase. Biochemical Journal, 473(9), 1185-1198. Table 5. View Source
